Product packaging for Diphenyl phosphite(Cat. No.:CAS No. 4712-55-4)

Diphenyl phosphite

Cat. No.: B166088
CAS No.: 4712-55-4
M. Wt: 233.18 g/mol
InChI Key: CDXVUROVRIFQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Contemporary Research Context

Diphenyl phosphite (B83602) is a crucial reactant and reagent in modern organic synthesis, particularly in the formation of carbon-phosphorus (C-P) bonds. Its significance stems from its ability to participate in a variety of reactions, leading to the synthesis of diverse organophosphorus compounds with broad applications.

Key Synthetic Applications:

Kabachnik-Fields Reaction: DPhP is a key component in one-pot three-component Kabachnik-Fields reactions, which are widely used for the synthesis of α-aminophosphonates. These compounds are of interest due to their potential biological activities, including antibacterial and antiviral properties. wikipedia.orgsigmaaldrich.comresearchgate.net

Phosphonylations: It is involved in visible light-mediated oxidative phosphonylations of amines and modified asymmetric Pudovik additions with haloketones. sigmaaldrich.com

Derivatives for Material Science: DPhP serves as a reactant in the synthesis of N-benzylarylamide and di-Ph α-aminomethanephosphonate derivatives, which find use as additives for enhancing the thermooxidative stability of ester-based oils. sigmaaldrich.comsigmaaldrich.com

Nucleoside Chemistry: Diphenyl H-phosphonate (DPHP), a common name for DPhP, acts as an effective phosphonylating reagent in nucleoside chemistry. Its electrophilic phosphorus center facilitates rapid transesterification with alcohols, including nucleosides, under mild conditions, providing access to compounds that are otherwise challenging to synthesize. frontiersin.org

Antioxidants: DPhP functions as an efficient phosphorus-based secondary antioxidant, particularly in the stabilization of polymer materials like polyolefins, polyorganosiloxanes, and epoxy resins, where it contributes to anti-aging and color-stabilizing properties. researchgate.net

Activity-Based Probes (ABPs): Diphenyl phosphonate (B1237965) (DPP), referring to the reactive group derived from DPhP, is a well-studied reactive group used in the design of selective and irreversible activity-based probes targeting serine proteases. The phosphorus atom can react covalently with the serine hydroxyl group in the active site of these enzymes. nih.gov

Table 1: Key Synthetic Reactions and Applications of Diphenyl Phosphite

Reaction/ApplicationProduct/OutcomeReference
Kabachnik-Fields Reactionα-Aminophosphonates (e.g., N-benzylarylamide, di-Ph α-aminomethanephosphonate derivatives) wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Oxidative Phosphonylations of AminesPhosphonylated amines sigmaaldrich.com
Modified Asymmetric Pudovik AdditionHaloketone adducts sigmaaldrich.com
Tandem Decarboxylation-CouplingProducts from natural alpha-amino acids sigmaaldrich.com
Transesterification with Alcohols (e.g., Nucleosides)Nucleoside H-phosphonates frontiersin.org
Polymer StabilizationEnhanced thermooxidative stability and color stability in polyolefins, polyorganosiloxanes, and epoxy resins sigmaaldrich.comresearchgate.net
Design of Activity-Based ProbesIrreversible inhibitors and ABPs targeting serine proteases (e.g., trypsin-like proteases) nih.gov

Historical Evolution of this compound in Chemical Synthesis

The synthesis of this compound has traditionally involved the reaction of phosphorus trichloride (B1173362) with phenol (B47542), followed by hydrolysis. ontosight.aiwikipedia.org This method has been a cornerstone for its production and the generation of various analogues. Early applications recognized its utility in industrial contexts, including its use as a flame-retardant agent for materials like chlorinated wax or naphthalene, and as an anti-clouding agent. ontosight.aigoogle.com

Historically, DPhP has been a fundamental building block in organophosphorus chemistry. Its participation in the Kabachnik-Fields reaction exemplifies its long-standing importance in creating aminophosphonic acids, a class of compounds with significant biological relevance. wikipedia.org Another method for its preparation involves reacting triphenyl phosphite with phosphorous acid at elevated temperatures. google.com The evolution of its use reflects a broader trend in chemical synthesis, moving from basic industrial applications to more sophisticated roles as a precise reagent in complex organic transformations.

Emerging Research Frontiers and Interdisciplinary Linkages

Contemporary research involving this compound extends into several burgeoning areas, highlighting its adaptability and potential for interdisciplinary advancements.

Emerging Research Frontiers:

Advanced Catalysis: Recent developments include manganese-catalyzed electrooxidative undirected C-H/P-H cross-coupling between aromatics and diphenyl phosphine (B1218219) oxides. This method offers a cleaner and more efficient route for C-P bond formation without the need for external chemical oxidants. researchgate.net

Bio-based Materials and Flame Retardancy: There is a growing interest in developing non-toxic, biocompatible, or biodegradable flame retardant agents. This compound derivatives are being explored in the context of bio-based polymers, such as those derived from isosorbide, to impart flame retardancy and improve material properties. researchgate.net

Novel α-Aminophosphonates: Research continues into the design and synthesis of new generations of α-aminophosphonates, utilizing DPhP in multicomponent reactions. These compounds are being investigated for their antifungal and antioxidant capacities, indicating potential applications in medicinal chemistry. researchgate.net

Synthesis of Phosphonic Acids: DPhP serves as a precursor for the preparation of various phosphonic acids through hydrolysis under acidic conditions or in the presence of catalysts like Adam's catalyst (PtO₂). These phosphonic acids are crucial in developing potent enzyme inhibitors and other biologically active molecules. beilstein-journals.org

Interdisciplinary Linkages:

DPhP's utility bridges several scientific disciplines:

Materials Science: Its role as an antioxidant and a component in flame retardants links it directly to the development of advanced polymer materials with enhanced stability and safety profiles. researchgate.netresearchgate.net

Medicinal Chemistry and Chemical Biology: The synthesis of aminophosphonates and nucleoside H-phosphonates using DPhP provides building blocks for drug discovery, particularly for antiviral and anticancer compounds. researchgate.netfrontiersin.orgresearchgate.net Furthermore, its application in activity-based probes demonstrates its importance in chemical biology for understanding enzyme mechanisms. nih.gov

Catalysis: The exploration of new catalytic methods for C-P bond formation with DPhP underscores its relevance in advancing green chemistry principles and developing more efficient synthetic routes. researchgate.net

These emerging frontiers and interdisciplinary connections underscore the ongoing and expanding significance of this compound in addressing complex challenges in chemistry, materials science, and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3P+ B166088 Diphenyl phosphite CAS No. 4712-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxo(diphenoxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXVUROVRIFQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041889
Record name Diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphonic acid, diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4712-55-4
Record name Diphenyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5144JS6XUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Diphenyl Phosphite

Established Synthetic Pathways for Diphenyl Phosphite (B83602)

The traditional methods for synthesizing diphenyl phosphite are well-documented and widely practiced in industrial and laboratory settings. These pathways primarily involve direct esterification and transesterification reactions, each offering distinct advantages.

PCl₃ + 3 C₆H₅OH → P(OC₆H₅)₃ + 3 HCl wikipedia.org

To obtain this compound, the reaction conditions and stoichiometry are carefully controlled. One patented method involves using phosphorus trichloride (B1173362), phenol (B47542), and water as the primary raw materials. The process includes reacting the components and then removing the hydrogen chloride (HCl) byproduct under reduced pressure with nitrogen sparging to yield this compound. google.com This approach is designed to improve production efficiency and reduce waste by avoiding the production of excess phenol as a byproduct. google.com

The reaction temperature is a critical parameter. For the synthesis of the related triphenyl phosphite, the temperature is gradually increased from 45°C to 160°C. researchgate.net The slow, dropwise addition of phosphorus trichloride to the phenol mixture, often over several hours, is crucial to control the exothermic reaction and prevent the formation of undesired byproducts. google.comresearchgate.net

A general representation of the direct esterification to form this compound is: PCl₃ + 2 C₆H₅OH → (C₆H₅O)₂POH + 2 HCl

Transesterification offers an alternative route to this compound, avoiding the use of the highly reactive and corrosive phosphorus trichloride. A notable method involves the reaction of a triaryl phosphite, such as triphenyl phosphite, with phosphorous acid (H₃PO₃). google.com This process is advantageous as it produces no byproducts, with the purity of the final product being dependent on the stoichiometric accuracy of the reactants and the completeness of the reaction. google.com

The reaction is represented by the following equation: 2 (RO)₃P + H₃PO₃ → 3 (RO)₂P(O)H (where R is an aryl group) google.com

In a typical procedure, triphenyl phosphite and phosphorous acid are heated together. The mixture, initially a two-phase system, becomes a homogeneous solution as the temperature increases to around 55°C. google.com The reaction is then continued at a higher temperature, for instance up to 160°C, to ensure completion. google.com This method can be applied to various substituted triaryl phosphites to produce a range of diaryl phosphites. google.com

Examples of Diaryl Phosphite Synthesis via Transesterification google.com
Reactant 1 (Triaryl Phosphite)Reactant 2 (Phosphorous Acid)Product (Diaryl Phosphite)Reaction Conditions
Triphenyl phosphitePhosphorous acidThis compoundHeated from 55°C to 160°C
Tri(para-cresyl) phosphitePhosphorous acidDi(para-cresyl) phosphiteHeated to 150°C
Tri(parachlorophenyl) phosphitePhosphorous acidDi(parachlorophenyl) phosphiteHeated to 100°C

Novel Approaches to this compound Synthesis

Recent research has focused on developing more environmentally benign and efficient methods for synthesizing phosphites. A significant advancement is the direct synthesis of triaryl phosphites from white phosphorus (P₄). One such method employs diphenyl diselenide as a catalyst, providing a halogen- and transition-metal-free pathway. bohrium.comnih.govnih.gov In this process, white phosphorus reacts with phenols in the presence of the catalyst to form the corresponding triaryl phosphites. nih.govresearchgate.net While this method focuses on triaryl phosphites, it represents a significant move away from traditional PCl₃-based chemistry and could potentially be adapted for diaryl phosphite synthesis.

The catalytic system involves the reaction of the selenium catalyst with P₄ to create a P-Se intermediate, which then undergoes nucleophilic substitution with the phenol to generate the target phosphite. researchgate.net This approach has shown high reactivity with phenols containing electron-donating groups. nih.govresearchgate.net

This compound as a Versatile Precursor in Organic Synthesis

This compound is a valuable precursor for a variety of other important organophosphorus compounds, including H-phosphonates and other triaryl phosphites.

Diphenyl H-phosphonate is an excellent phosphonylating agent for the synthesis of other H-phosphonate diesters through transesterification with alcohols. researchgate.netnih.govfrontiersin.org The electron-withdrawing nature of the two phenyl groups makes the phosphorus atom highly electrophilic, facilitating a rapid reaction with alcohols under mild conditions. nih.govfrontiersin.org This method is particularly convenient for preparing unsymmetrical dialkyl H-phosphonates and is often used in the synthesis of nucleoside H-phosphonates, which are key intermediates in oligonucleotide synthesis. researchgate.netumich.edu

The process typically involves two successive transesterification reactions. For example, reacting diphenyl H-phosphonate with a first alcohol (e.g., myristyl alcohol) yields an alkyl phenyl H-phosphonate intermediate, which can then react with a second, different alcohol (e.g., oleyl alcohol) to produce a heterodialkyl-H-phosphonate. tandfonline.com Pyridine is often used to assist in these transesterifications. researchgate.net

Reaction Scheme: Synthesis of Heterodialkyl-H-phosphonates tandfonline.com

(PhO)₂P(O)H + R¹OH → (PhO)(R¹O)P(O)H + PhOH

(PhO)(R¹O)P(O)H + R²OH → (R¹O)(R²O)P(O)H + PhOH

This method is valued for its simplicity, short reaction times, and the use of stoichiometric amounts of alcohols under additive-free conditions. researchgate.net

This compound can also serve as a starting material for the synthesis of other triaryl phosphites. Through transesterification reactions with different phenols, mixed triaryl phosphites can be prepared. For instance, the reaction of this compound with a substituted phenol (Ar'OH) can yield a diphenyl aryl phosphite ((C₆H₅O)₂P(OAr')). Further transesterification can lead to other mixed phosphites.

This reactivity is analogous to the transesterification of triphenyl phosphite with various alcohols or phenols to create a wide range of phosphite esters. google.com Catalysts, such as sodium methoxide, can be employed to facilitate these exchange reactions. For example, triphenyl phosphite reacts with octanol (B41247) in the presence of a catalyst to prepare octyl this compound. A similar principle applies when starting with this compound to introduce a third, different aryl group.

Catalytic Applications and Catalysis Research Involving Diphenyl Phosphite

Asymmetric Catalysis with Diphenyl Phosphite (B83602)

Asymmetric catalysis aims to synthesize chiral molecules in an enantiomerically enriched form. Diphenyl phosphite has been extensively utilized in this domain, primarily within organocatalytic and, to a lesser extent, metal-complex catalytic frameworks.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for enantioselective transformations. This compound often serves as a nucleophile or a component activated by these organocatalysts.

Chiral squaramide catalysts have proven highly effective in promoting enantioselective reactions involving this compound. These catalysts, characterized by their hydrogen-bond donor capabilities, activate substrates, leading to the formation of chiral products with excellent stereocontrol. csic.es

A prominent application is the highly enantioselective Michael addition reaction of this compound to a broad range of nitroalkenes. nih.govacs.orgresearchgate.netliv.ac.uk This methodology provides facile access to chiral β-nitro phosphonates, which are crucial precursors to biologically active β-amino phosphonic acids. nih.govacs.org Studies have shown that simple, easily prepared squaramide catalysts can achieve high yields and uniformly excellent enantioselectivities for both aryl- and alkyl-substituted nitroalkenes, including those with acidic protons or sterically demanding substituents. nih.gov For instance, a squaramide catalyst (20 mol%) can facilitate the Michael addition of this compound to trans-β-nitrostyrene, leading to products in high yields and enantiomeric excesses (ee). nih.gov

Table 1: Squaramide-Catalyzed Michael Addition of this compound to Nitroalkenes

Substrate (Nitroalkene)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Citation
trans-β-nitrostyrene20HighExcellent nih.gov
Various aryl- and alkyl-substituted nitroalkenes-HighExcellent nih.govacs.org

Furthermore, squaramide-derived catalysts have been successfully employed in the enantioselective addition of this compound to ketimines derived from isatins. researchgate.netmdpi.com This method efficiently produces 3-amino-2-oxoindolin-3-yl-phosphonates in excellent yields and high enantioselectivity, often reaching up to 98% ee. researchgate.netmdpi.com The versatility of this approach extends to the construction of tetrasubstituted carbon stereocenters, where this compound can be used to generate acetophenone (B1666503) derivatives in situ in Pudovik reactions, yielding α-hydroxy phosphonates with good enantioselectivity. homkat.nl

Chiral Brønsted base catalysts, including guanidine (B92328) derivatives and iminophosphorane superbases, have been explored for their ability to activate this compound in asymmetric transformations.

Guanidine derivatives have been shown to promote the Michael addition of this compound to nitroalkenes. mdpi.com For example, an intricate, axially-chiral biaryl guanidine has been reported to achieve significantly higher enantioselectivities in this conjugate addition reaction compared to other metal-free catalysts. nih.gov

In the context of iminophosphorane catalysis, while some studies specifically mention dimethyl phosphite, related research indicates that various phosphite esters, including this compound, are suitable for hydrophosphonylation reactions. For instance, the hydrophosphonylation of cyclic N-sulfonyl imines with this compound has been achieved, yielding products in good yields and excellent enantioselectivities (up to >99%). This highlights the broader applicability of chiral Brønsted base catalysis to this compound.

Cinchona alkaloids and their derivatives are well-known bifunctional organocatalysts, capable of activating both nucleophiles and electrophiles through hydrogen bonding and basic sites. They have been successfully applied in reactions involving this compound.

Cinchona alkaloids were among the first catalysts reported to promote the enantioselective phospho-aldol reaction of this compound with N-alkylated isatin (B1672199) derivatives. These reactions yield 3-hydroxyisatin-3-phosphonates in good to excellent yields (up to 99%) and moderate to good enantioselectivities (up to 73% ee). Quinine, a prominent cinchona alkaloid, has been identified as an effective catalyst for this transformation. mdpi.com

Furthermore, cinchona-derived thiourea (B124793) catalysts have been developed for the highly enantioselective hydrophosphonylation of ketimines derived from isatins with this compound. This approach provides chiral 3-substituted 3-amino-2-oxindoles in good yields (up to 88%) and good enantioselectivity (up to 97% ee).

This compound can also participate in metal-catalyzed reactions, either as a reactant or as a ligand in metal complexes, influencing their catalytic activity and selectivity.

While specific instances of this compound itself acting as a sole ligand in rhodium-catalyzed hydrogenation are not extensively detailed in the provided search results, the broader class of phosphite ligands, including those with diphenyl moieties, are well-established in rhodium-catalyzed asymmetric hydrogenation. acs.org

Research indicates that chiral phosphine-phosphite ligands, derived from structures such as diphenylhydroxymethyl phosphine (B1218219), have broad application in the rhodium-catalyzed hydrogenation of olefins, achieving enantioselectivities up to 96% ee. acs.org Monodentate phosphite ligands, generally, have been shown to be effective in rhodium-catalyzed enantioselective hydrogenation of unsaturated carboxylic acids and dehydroamino acids. Some novel monodentate phosphite ligands based on carboranes have been used in asymmetric rhodium-catalyzed hydrogenation of prochiral olefins, resulting in up to 99.5% ee. Rhodium phosphine-phosphite complexes have also been reported to catalyze the highly enantioselective hydrogenation of enol ester phosphonates. researchgate.net These findings suggest that phosphite-containing ligands, including those incorporating diphenyl structures, are valuable in designing efficient rhodium catalysts for asymmetric hydrogenation.

Metal-Complex Catalysis

Palladium-Catalyzed Reactions

This compound can serve as a P(O)H coupling partner in palladium-catalyzed carbon-phosphorus (C–P) bond-forming reactions. For instance, the synthesis of aryl phosphonates from aryl nonaflates has been achieved through an iodide-accelerated, palladium-catalyzed C–P bond-forming reaction. This protocol has been optimized for aryl phosphine oxides synthesis and demonstrates tolerance for a broad range of aryl nonaflates. The general applicability of this transformation extends to the coupling with other P(O)H compounds, enabling the synthesis of aryl phosphonates and aryl phosphinates. acs.org Mechanistic studies on palladium-catalyzed C–P bond-forming reactions indicate that excess amounts of the P(O)H coupling partner are often required, as they can also act as a reducing agent for the palladium(II) catalyst and potentially serve as a ligand. acs.org

Iridium-Catalyzed Transformations

While iridium is a known catalyst for various organic transformations, including the carbonylation of methanol (B129727) to produce acetic acid, specific applications involving this compound in iridium-catalyzed transformations are not widely detailed in the provided literature. fishersci.noontosight.ai

Titanium and Aluminum Complex Catalysis

Similarly, comprehensive research findings on the direct involvement of this compound in titanium or aluminum complex catalysis are not extensively reported in the available sources. Titanium and aluminum compounds are broadly utilized in catalysis, but their specific interactions with this compound in a catalytic context require further documentation. fishersci.comwikipedia.orgwikipedia.orgamericanelements.comnih.govuni.lu

Radical-Mediated Catalysis Involving this compound

Salicylic (B10762653) Acid-Catalyzed Arylation

Salicylic acid acts as a catalytic promoter in radical-mediated arylation reactions. A notable application involves the straightforward and scalable synthesis of diphenyl arylphosphonates from anilines and triphenyl phosphite at room temperature (20 °C) within a short reaction time (1-2 hours). organic-chemistry.orgrsc.orgorganic-chemistry.orgua.esacs.orgnih.govresearchgate.net This reaction proceeds via radical-radical coupling and accommodates a wide array of functional groups. organic-chemistry.orgorganic-chemistry.orgua.esacs.orgnih.gov However, it is important to note that this specific methodology, as described in the provided literature, utilizes triphenyl phosphite as the phosphorus source, not this compound directly, for the generation of diphenyl arylphosphonates. organic-chemistry.orgrsc.orgorganic-chemistry.orgua.esacs.orgnih.govresearchgate.net

Photoredox Catalysis

Photoredox catalysis offers a pathway for the P-arylation of H-phosphonates, a class of compounds that includes this compound. A method has been described for the P-arylation of aryldiazonium salts with H-phosphonates through a dual gold and photoredox catalysis system. This reaction proceeds efficiently at room temperature without the need for additional bases or additives, providing an effective route to arylphosphonates. researchgate.net This highlights the potential for this compound, as an H-phosphonate, to be directly involved in photoredox-catalyzed transformations.

Electrochemical Catalysis for Phosphorylation

In the realm of electrochemical catalysis for phosphorylation, the behavior of this compound has been investigated. In some instances, phosphorylation reactions, such as the electrochemical C–P bond formation of N-Boc-tetrahydroisoquinoline with dialkyl phosphites, did not proceed when this compound was used. beilstein-journals.orgbeilstein-journals.org This lack of reactivity has been attributed to the higher oxidizability of this compound compared to the substrate (THIQ-N-Boc), which prevented the desired coupling reaction. beilstein-journals.orgbeilstein-journals.org Conversely, other electrochemical phosphorylation methods have been reported using different phosphites, such as trialkyl phosphites, or diphenyl phosphine oxides, which successfully underwent C-H/P-H dehydrogenative cross-coupling or C-H phosphorylation. frontiersin.orgnih.govresearchgate.net

Table 1: Summary of Catalytic Applications Involving this compound

Catalytic SystemRole of this compoundReaction Type / OutcomeKey Findings / ObservationsReference
Palladium-CatalyzedP(O)H coupling partnerC-P bond formation (Aryl Phosphonates from Aryl Nonaflates)Requires excess P(O)H for catalyst reduction/ligand role. acs.org
Iridium-CatalyzedNot explicitly reportedN/ASpecific applications not widely documented.N/A
Titanium & AluminumNot explicitly reportedN/ASpecific applications not widely documented.N/A
Salicylic Acid-CatalyzedNot directly used as P-sourceArylation of Triphenyl Phosphite to Diphenyl ArylphosphonatesReaction uses triphenyl phosphite, not this compound. organic-chemistry.orgrsc.orgorganic-chemistry.orgua.esacs.orgnih.govresearchgate.net
Photoredox CatalysisH-phosphonate reactantP-arylation of Aryldiazonium Salts to ArylphosphonatesDual gold and photoredox catalysis, proceeds at room temperature. researchgate.net
Electrochemical CatalysisReactantPhosphorylation (e.g., C-P bond formation)Did not react in specific cases due to high oxidizability. beilstein-journals.orgbeilstein-journals.org

Reaction Mechanisms and Mechanistic Investigations of Diphenyl Phosphite Transformations

Mechanisms of Nucleophilic Addition Reactions

Nucleophilic addition reactions involving diphenyl phosphite (B83602) are central to synthesizing various organophosphorus compounds, particularly those with α-hydroxy or α-amino phosphonate (B1237965) motifs.

The Michael addition reaction, a type of conjugate addition, involves the nucleophilic attack of an active methylene (B1212753) compound, or in this case, a phosphite, on an α,β-unsaturated carbonyl compound. While direct detailed mechanisms for diphenyl phosphite in Michael additions are less extensively detailed in general overviews, the principle involves the deprotonation of the P-H bond, generating a phosphite anion, which then attacks the β-carbon of the α,β-unsaturated system. This leads to the formation of a C-P bond and subsequent protonation, yielding the Michael adduct. Research indicates that phosphite nucleophiles can undergo addition across unsaturated nitrogen-containing systems, suggesting similar pathways for Michael-type additions to electron-deficient alkenes. dntb.gov.ua

The Pudovik reaction is a crucial method for preparing α-aminomethylphosphonates and α-hydroxy phosphonates. wikipedia.orgcsic.es It involves the addition of a dialkyl or diaryl phosphite, such as this compound, across the carbon-nitrogen double bond of an imine or the carbon-oxygen double bond of a carbonyl compound (hydrophosphonylation). wikipedia.orgcsic.es

Mechanism: The generally accepted mechanism for the Pudovik reaction, particularly under basic conditions, begins with the deprotonation of the dialkyl phosphite (e.g., this compound) to form a highly nucleophilic phosphite anion. wikipedia.orgnih.gov This anion then attacks the electrophilic carbon of the imine (C=N) or carbonyl (C=O) group. csic.esnih.gov The resulting tetrahedral intermediate is subsequently protonated, often via proton transfer, to yield the α-aminophosphonate or α-hydroxyphosphonate product. nih.gov

Table 1: Pudovik Reaction Conditions and Outcomes with this compound

Reactant TypeCatalyst/ConditionsProduct TypeYield/SelectivityReference
Imines (Chiral fluoroalkyl α,β-unsaturated ketimines)Rb₂CO₃, room temperatureFluoroalkylated α-amino phosphonatesGood yields, high diastereoselectivities researcher.life
AldehydesChiral squaramide organocatalyst, MnO₂ (oxidant)Enantiomerically enriched α-hydroxy phosphonates40% to >95% yield, 64% to >99% ee researcher.life
Acetophenone (B1666503) derivatives (in situ generated)Chiral squaramide organocatalyst, MnO₂ (oxidant)α-hydroxy phosphonatesHigh enantioselectivity researcher.life
Carbonyl compounds (general)Base-catalyzedα-hydroxy phosphonatesEfficient access csic.es

Research has demonstrated the successful application of this compound in asymmetric Pudovik reactions. For instance, the asymmetric Pudovik reaction of chiral fluoroalkyl α,β-unsaturated ketimines with this compound, catalyzed by Rb₂CO₃ at room temperature, yielded fluoroalkylated α-amino phosphonates with good yields and high diastereoselectivities. researcher.life Another study reported the organocatalytic Pudovik reaction using this compound to form α-hydroxy phosphonates, including those with tetrasubstituted carbon stereocenters, with high enantioselectivity. researcher.life

The phospho-Aldol reaction involves the addition of a phosphite to a carbonyl compound, similar to the Pudovik reaction when applied to aldehydes or ketones, but specifically leading to α-hydroxyphosphonates. csic.esresearchgate.net The phosphonates involved in this reaction exist in tautomeric equilibrium with their phosphite forms, with the phosphite form being the nucleophilic species. worldscientific.com

Mechanism: The proposed mechanism typically involves the deprotonation of the phosphite (e.g., this compound) by a base to generate a nucleophilic phosphite anion. worldscientific.comclockss.org This anion then attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. clockss.org This intermediate can then undergo a 1,2-phospha-Brook rearrangement, followed by protonation, to yield the α-hydroxyphosphonate. clockss.orgmdpi.comresearchgate.net

Table 2: Phospho-Aldol Reaction Examples with this compound

ReactantCatalystYieldEnantioselectivity (ee)Reference
N-alkylated isatinsQuinine-based catalystUp to 99%Up to 73% researchgate.netresearchgate.net

For example, the enantioselective phospho-Aldol reaction of this compound with N-alkylated isatins, catalyzed by quinine, has been reported to yield α-phosphoryloxy ester compounds (which subsequently rearrange to α-oxindole-phosphonates) in good to excellent yields (up to 99%) and moderate to good enantioselectivities (up to 73% ee). researchgate.netmdpi.comresearchgate.net

Mechanisms of Transesterification

Transesterification is a process where an ester reacts with an alcohol to form a new ester and a new alcohol. This compound, being an ester of phosphorous acid, can undergo transesterification reactions. wikipedia.org This reaction is particularly relevant in the synthesis of mixed alkyl aryl phosphites or other phosphite esters.

Mechanism: The transesterification of phosphite esters typically proceeds via a nucleophilic attack of an alcohol on the phosphorus center, displacing an existing alkoxy or aryloxy group. cdnsciencepub.com This process can be catalyzed by acids or bases. For instance, the reaction of triphenyl phosphite (a related aryl phosphite) with alcohols in the presence of sodium methylate yields alkyl phosphite mixtures, phenol (B47542), and sodium salt particulate. wvu.edu this compound can also be prepared by treating phosphorus trichloride (B1173362) with phenol, followed by hydrolysis, and it can undergo transesterification to produce other phosphorus-containing compounds. ontosight.ai The electron-withdrawing effect of the phenyl groups in diphenyl H-phosphonate makes the phosphorus center sufficiently electrophilic for rapid transesterification with alcohols. frontiersin.org

Table 3: Transesterification of Phosphite Esters

Starting PhosphiteReacting AlcoholCatalyst/ConditionsProductsReference
Triphenyl phosphiteIsodecanolSodium methylateDiphenyl isodecyl phosphite, phenyl di-isodecyl phosphite, tri-isodecyl phosphite, phenol, sodium salt wvu.edu
Diphenyl H-phosphonateAlcohols (e.g., nucleosides)-New phosphite esters frontiersin.org

Studies have explored the transesterification of diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}alkylphosphonates with methanol (B129727), often catalyzed by anhydrous KF and 18-crown-6 (B118740) under reflux conditions. nih.gov This indicates that the phenoxy groups on the phosphorus can be exchanged with other alkoxy groups.

Radical Reaction Mechanisms

While nucleophilic reactions are prominent, this compound can also participate in radical processes.

The S_RN1 mechanism is a radical nucleophilic substitution reaction, typically involving aryl halides and various nucleophiles. While the search results did not directly provide a specific S_RN1 mechanism involving this compound, the Pudovik reaction itself can proceed via radical or ionic mechanisms, indicating the potential for radical pathways for compounds containing a labile P-H bond. acs.org Aryl halides are known to undergo reactions with nucleophiles, and phosphites have been explored in various radical additions. fishersci.nlmetabolomicsworkbench.orgfishersci.comepa.gov Further specific research would be needed to detail a direct S_RN1 mechanism for this compound.

Radical-Radical Coupling Processes

Radical-radical coupling processes represent a significant pathway in the transformations involving phosphites, including those related to this compound. A notable example is the synthesis of diphenyl arylphosphonates, which can proceed via the coupling of aryl radicals with phosphanyl radicals. fishersci.ptfishersci.se This mechanism is initiated by the catalytic generation of aryl radicals, often from anilines converted into diazonium salts using reagents such as tert-butyl nitrite (B80452) and salicylic (B10762653) acid. fishersci.pt The subsequent combination of these aryl radicals with phosphanyl radicals leads to the formation of the desired phosphonate products. fishersci.pt This type of radical-radical coupling is consistent with the persistent radical effect, a phenomenon where the concentration of reactive radical intermediates is maintained at a low, steady state, facilitating efficient coupling reactions. fishersci.ptfishersci.seamericanelements.com While specific studies often highlight triphenyl phosphite in these contexts, the underlying principles of radical addition and coupling are broadly applicable to phosphite chemistry. fishersci.ca Highly reactive aryl radicals, for instance, are known to readily add to trialkyl phosphites, with the resulting intermediate phosphoranyl radicals undergoing β-scission to yield aryl phosphonates. fishersci.ca

Phosphoranyl Radical Formation and Scission

Phosphoranyl radicals are critical, transient intermediates in numerous reactions involving trivalent phosphorus compounds like this compound. Their formation typically involves the addition of a radical species to the phosphorus center of a phosphite. fishersci.iefishersci.ca Alternatively, these radicals can arise from the ionic attack of a trivalent phosphorus radical cation by a suitable nucleophile. fishersci.ca

A key characteristic of phosphoranyl radicals is their propensity to undergo scission, particularly β-scission. This fragmentation pathway is often thermodynamically driven by the formation of a stable phosphine (B1218219) oxide byproduct. fishersci.cawikipedia.org In the radical Arbuzov reaction, for example, the addition of an alkyl radical to a phosphite generates a phosphoranyl radical. This intermediate then undergoes β-scission, leading to the formation of an o-phenylene phosphonate and a diphenylmethyl radical. uni.lu

Theoretical investigations, such as Density Functional Theory (DFT) calculations, have provided detailed insights into the mechanistic steps involved in the formation and subsequent reactions of phosphoranyl radicals. These studies reveal a sequence of events including the initial radical addition to the phosphite, followed by pseudorotation (apical–equatorial ligand exchange), and ultimately β-scission. uni.lu

Hydrolysis and Oxidation Reaction Mechanisms

This compound and its tautomeric form, diphenyl phosphonate, undergo distinct hydrolysis and oxidation reactions, each with characteristic mechanisms.

Hydrolysis: The hydrolysis of diphenyl phosphonate under acidic conditions follows a mechanism that differs from that observed for dialkyl phosphonates. nih.govwikipedia.orgwikipedia.org This process typically initiates with the protonation of the phosphonate. Subsequently, water acts as a nucleophile, attacking the phosphorus center, leading to the elimination of phenol. This sequence of protonation, nucleophilic attack, and elimination can repeat, ultimately yielding phosphonic acid. nih.govwikipedia.org The structural features of phosphites can significantly influence their hydrolytic stability. For instance, the incorporation of bulky groups, such as the 2-ethylhexyl group in 2-ethylhexyl this compound, has been shown to decrease the compound's sensitivity to water when compared to phosphites with smaller alkyl substituents. ereztech.com Furthermore, the coordination of phosphites to metal centers, like rhodium, can impart enhanced stability against hydrolysis. fishersci.ca

Theoretical and Experimental Mechanistic Elucidation

The elucidation of reaction mechanisms involving this compound transformations relies heavily on a synergistic combination of theoretical and experimental methodologies.

Theoretical Elucidation: Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for predicting and understanding the intricate details of reaction pathways. DFT studies have been instrumental in mapping out the energetic profiles of key steps such as radical addition, pseudorotation, and β-scission in phosphonylation reactions. uni.lu These calculations can also determine energy barriers for different transition states, offering insights into the favored reaction pathways and regioselectivity. wikipedia.orgwikidata.orgwikipedia.org For example, theoretical calculations have shown that the energy barrier for a monomolecular transition state (TS1) in certain P-O-R bond cleavages can be lower than that for a bimolecular transition state (TS2), suggesting a preference for the monomolecular pathway under specific conditions. wikipedia.orgwikipedia.org

Table 1: Calculated Energy Barriers for P-O-R Bond Cleavage Transition States

Transition StateEnergy Barrier (kJ/mol)Reference
Monomolecular (TS1)52.12 wikipedia.org, wikipedia.org
Bimolecular (TS2)57.66 wikipedia.org, wikipedia.org
Note: This is an interactive data table.

Experimental Elucidation: Experimental techniques provide empirical validation for proposed mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and ³¹P NMR) is widely employed for the comprehensive structural characterization of reactants, intermediates, and final products. It is also invaluable for monitoring reaction progress and identifying the various species formed during transformations, such as hydrolysis pathways. uni.lufishersci.cawikipedia.orgwikidata.org In situ NMR spectroscopy allows for real-time observation of reactions under controlled conditions, providing dynamic insights into mechanistic steps. fishersci.ca The isolation and subsequent characterization of reaction byproducts, such as diphenylmethane (B89790) in certain radical-mediated processes, offer crucial evidence supporting proposed mechanistic sequences. uni.lu Furthermore, the design and execution of control reactions are fundamental to confirm specific mechanistic steps and to rule out alternative reaction pathways. wikipedia.org

Table 2: Factors Influencing Phosphite Hydrolysis Stability

Phosphite TypeFactor Influencing StabilityObservationReference
2-Ethylhexyl this compoundBulky 2-ethylhexyl groupReduced water sensitivity ereztech.com
Monodentate phosphite (Rh-coordinated)Coordination to RhStabilized toward hydrolysis fishersci.ca
Note: This is an interactive data table.

Applications of Diphenyl Phosphite in Advanced Organic Synthesis

Nucleoside and Pronucleotide Chemistry

Diphenyl phosphite (B83602) (DPP) plays a significant role in the synthesis of nucleoside phosphate (B84403) and phosphonate (B1237965) prodrugs, which are crucial for overcoming the poor cellular permeability of highly polar nucleoside monophosphates. nih.govacs.org The initial phosphorylation step is often a rate-limiting factor for nucleoside analogs to exert their therapeutic effects, making the development of stable prodrugs essential. acs.org

DPP is frequently utilized for the phosphonylation of nucleosides, leading to the formation of nucleoside H-phosphonates. nih.govfrontiersin.orgnih.gov This process typically involves treating the nucleoside with DPP, often in a solvent system like dimethylformamide (DMF)/pyridine. nih.gov For instance, the complete phosphonylation of the 5′-OH function of nucleosides can be achieved in approximately 15 minutes, while 3′-OH phosphonylation may require around 20 minutes. nih.gov The yields for adenosine (B11128) (A), cytidine (B196190) (C), and thymidine/uridine (T/U) nucleosides have been reported to be high to very high, ranging from 70% to 96%, whereas guanosine (B1672433) derivatives typically show slightly lower yields (40–47%). nih.gov

DPP facilitates the formation of nucleoside phosphite phenyl esters, which subsequently react with amino acid esters to yield protected nucleoside prodrugs. nih.govacs.org Notable examples include the synthesis of ribavirin (B1680618) phosphoramidate (B1195095) prodrugs and 2′-C-Me-cytidine aryloxyphosphoramidate prodrugs. nih.govacs.org For instance, 2′,3′-bis-levulinoylated ribavirin can be reacted with diphenyl phosphite in pyridine, followed by alanine (B10760859) methyl ester in the presence of carbon tetrachloride and triethylamine, to form the protected nucleoside prodrug in 67% yield. nih.govacs.org Similarly, protected 2′-C-Me-cytidine can be reacted with this compound and then an amino alcohol to yield the prodrug. nih.govacs.org

The use of diphenyl H-phosphonate (DPP) in the synthesis of poly(alkylene H-phosphonate)s, which can mimic the backbones of nucleic acids, further underscores its relevance in creating biomacromolecule analogs. acs.org

Table 1: Representative Yields for Nucleoside Phosphonylation using this compound

Nucleoside TypeHydroxyl Group PhosphonylatedReaction Time (min)Yield Range (%)
A, C, T/U5′-OH1570–96 nih.gov
A, C, T/U3′-OH2070–96 nih.gov
Guanosine5′-OH or 3′-OH15 or 2040–47 nih.gov

Multi-component Reactions (e.g., Kabachnik-Fields Reactions)

This compound is a crucial reagent in multi-component reactions (MCRs), particularly the Kabachnik-Fields reaction, which is a highly efficient method for synthesizing α-aminophosphonates. wikipedia.orgacs.orgnih.govrsc.orgnih.govmdpi.comresearchgate.netcore.ac.ukrsc.org This three-component condensation involves an amine, an oxo compound (such as an aldehyde or ketone), and a >P(O)H reagent like this compound. nih.govmdpi.comcore.ac.uk The resulting α-aminophosphonic derivatives are of significant interest due to their potential biological activities. nih.govmdpi.comcore.ac.uk

The Kabachnik-Fields reaction utilizing this compound can proceed under various catalytic conditions. Chiral scandium(III)-N,N′-dioxide complexes have been successfully applied, yielding α-amino phosphonates in good yields and with high enantioselectivities, up to 87% ee. acs.orgnih.gov Other effective catalysts include ZnCl₂/PPh₃ and [Ce(L-Pro)]₂(Oxa), which enable the synthesis of α-aminophosphonates from aromatic aldehydes, aromatic amines, and this compound. rsc.orgmdpi.com Magnesium perchlorate (B79767) has also been reported as an efficient catalyst for this reaction. researchgate.net

The reaction conditions can be mild, and both solvent-free and microwave-assisted protocols have been developed, offering advantages such as reduced reaction times and high yields. nih.govresearchgate.netcore.ac.uk For example, the synthesis of novel cyclic α-aminophosphonates bearing quinoline (B57606) moieties was achieved through a one-pot reaction of glutaraldehyde, 4-aminoquinoline (B48711) derivatives, and this compound in acetonitrile (B52724) in the presence of a Lewis acid catalyst (LiClO₄), resulting in good yields. biomedres.us

This compound can also be employed in the synthesis of non-symmetric bis-α-aminophosphonates, demonstrating its versatility in constructing complex molecular structures. rsc.org Furthermore, diphenyl phosphonates have been used in other MCRs, such as the reaction of isatin (B1672199) derivatives with malononitrile (B47326) to produce 2-oxindolin-3-ylphosphonates under solvent-free conditions. nih.gov

Table 2: Examples of Kabachnik-Fields Reactions with this compound

ReactantsCatalystConditionsProduct TypeYield/EnantioselectivityReference
Aldehydes, 2-aminophenol, this compoundChiral Scandium(III)-N,N′-dioxide complexTHF, mild conditionsα-AminophosphonatesGood yields, up to 87% ee acs.orgnih.gov
Quinazolinone-based hydrazides, Aromatic aldehydes, this compoundZnCl₂/PPh₃Room temperatureα-Aminophosphonates75–84% nih.govmdpi.com
Aromatic aldehyde, Aromatic amine, this compound[Ce(L-Pro)]₂(Oxa)Low catalyst loadingα-AminophosphonatesGood yields rsc.org
Benzaldehyde, Aniline, this compoundMagnesium perchlorate-α-AminophosphonatesEfficient researchgate.net
Glutaraldehyde, Diamines/4-aminoquinoline derivatives, this compoundLiClO₄Acetonitrile, room temperatureCyclic α-aminophosphonatesGood yields biomedres.us
Aldehyde, Amine, this compoundCyclopentadienyl ruthenium(II) complex80 °C, solvent-freeα-AminophosphonatesGood to excellent yields nih.govmdpi.com

Derivatization for Functional Material Precursors

This compound, often referred to as diphenyl H-phosphonate in this context, is instrumental in the synthesis of polymers with phosphorus-containing side chains, making it a valuable precursor for functional materials. acs.orgrsc.org

A key application is its use in the polycondensation with diols to prepare poly(alkylene H-phosphonate)s. acs.org This method is particularly advantageous as it mitigates common side reactions, such as C-alkylation and the formation of unreactive ether end groups, which can occur when other dialkyl H-phosphonates are used. acs.org The reaction of diphenyl H-phosphonate with alcohols is largely irreversible and can be conducted either in a solvent or in bulk at temperatures ranging from 80–200 °C. acs.org Removing the phenol (B47542) byproduct during the reaction can enhance the formation of polymers with higher number-average molecular weights (M̄n). acs.org These poly(alkylene H-phosphonate)s can then be transformed into poly(alkylene phosphate)s, which are structural mimics of nucleic acid backbones and other biomacromolecules. acs.org Further derivatization is possible; for instance, chlorination of poly(alkylene H-phosphonate)s with gaseous chlorine yields poly(alkylene chlorophosphate)s, which are reactive intermediates that can be converted into poly(alkyl alkylene phosphate)s, poly(alkylene phosphate) salts, or acids. acs.org

Beyond its direct polymerization applications, this compound moieties can be incorporated into polymer structures and are identifiable as decomposition products during thermogravimetric analysis of phosphorylated polymers. rsc.org For example, in polystyrene-based copolymers prepared via 1,3-dipolar cycloaddition with diphenyl prop-2-ynyl phosphoric ester, this compound moieties were detected among the decomposition products, indicating its role in introducing phosphorus into the polymer backbone. rsc.org

Furthermore, this compound is a component in the structure of commercially relevant polymer additives. For instance, antioxidant PEPQ, chemically known as tetra(2,4-di-tert-butylphenol)-4,4′-biphenyl this compound, is a phosphorus-based secondary antioxidant. nih.gov This polymer compound demonstrates exceptional performance in hydrolysis stability and resistance to high-temperature oxidation, highlighting the utility of this compound in enhancing material properties. nih.gov

Coordination Chemistry of Diphenyl Phosphite and Its Derivatives

Ligand Design and Synthesis Featuring Diphenyl Phosphite (B83602) Moieties

The design and synthesis of ligands incorporating diphenyl phosphite moieties are crucial for tailoring their coordination properties and subsequent applications. This compound itself is a colorless viscous liquid, typically prepared by reacting phosphorus trichloride (B1173362) with phenol (B47542) wikipedia.org. This synthetic route allows for the creation of numerous analogous compounds by varying the organic substituents wikipedia.org.

Derivatives of this compound can be designed to create hybrid ligands with enhanced or specific coordination capabilities. For instance, hybrid P,S-ligands have been synthesized by combining a chiral β-amino sulfide (B99878) with this compound researcher.life. Another approach involves the preparation of phosphine-phosphite ligands derived from 2-bromo-2'-methoxydiphenyl ether through a two-step protocol researchgate.net. Similarly, phosphite ligands containing dissymmetric BINOL (1,1'-bi-2-naphthol) fragments have been synthesized via phosphorylation reactions rsc.org.

General synthetic pathways for organophosphorus compounds, including those related to this compound, often involve established reactions such as the Michaelis-Arbuzov and Michaelis-Bekker reactions utwente.nl. These methods facilitate the introduction of phosphite or phosphonate (B1237965) functionalities into complex molecular architectures, enabling the development of sophisticated ligands for metal coordination. The synthesis of phosphonate-based diimide ligands, for example, has been explored for applications in metal-organic frameworks, highlighting the versatility of phosphorus-containing compounds in ligand design stmarytx.edu.

Formation and Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound and its derivatives typically involves the coordination of the phosphorus or oxygen atoms to the metal center. These complexes are then rigorously characterized using a variety of spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Spectroscopic Characterization Techniques:

FT-IR Spectroscopy: Used to identify functional groups and coordination modes. For example, the coordination behavior of diphenyl hydrogen phosphine (B1218219) oxide (DPhPO) with thorium(IV) nitrate (B79036) (Th(NO₃)₄) and uranyl nitrate (UO₂(NO₃)₂) complexes has been studied using FT-IR, revealing insights into the phosphoryl group's involvement in coordination researcher.lifetandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment within the ligand and complex, indicating changes upon coordination.

³¹P NMR: Particularly valuable for organophosphorus compounds, as the phosphorus nucleus is highly sensitive to its chemical environment and coordination state. ³¹P{¹H} NMR is essential for characterizing transition-metal complexes containing phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) researchgate.net. It is also a reliable method for studying the stereochemical structure and isomeric forms of organophosphorus compounds researchgate.net.

Electronic Spectral Studies (UV-Vis): Used to determine the electronic transitions and often the geometry of metal complexes. For instance, studies on the complexation of hydrazone and semicarbazone derivatives of diphenyl phosphate (B84403) with divalent metal acetates (Mn(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂) utilized electronic spectral data to propose octahedral geometries for manganese, cobalt, and nickel complexes, and square planar for copper complexes researchgate.net.

Density Functional Theory (DFT) Calculations: Complement experimental data by providing theoretical insights into the electronic and geometric structures of both ligands and their corresponding metal complexes researcher.lifetandfonline.com.

Examples of Complex Formation and Characterization:

Actinide Complexes: Diphenyl hydrogen phosphine oxide (DPhPO), a related H-phosphine oxide, forms complexes with actinides like U(VI) and Th(IV). These complexes have been characterized by FT-IR, ¹H, and ³¹P NMR spectroscopy, along with DFT calculations researcher.lifetandfonline.com.

Divalent Metal Complexes: Novel diphenyl phosphate hydrazones and semicarbazones have been synthesized and their complexation ability with Mn(II), Co(II), Ni(II), and Cu(II) acetates has been investigated. Spectroscopic studies indicated metal-to-ligand ratios of 1:2, and specific coordination geometries were proposed based on electronic spectra and magnetic moments researchgate.net.

Palladium and Platinum Complexes: Reactions of chloro-complexes of palladium and platinum with dialkyl and diphenyl phosphonates (which can be considered derivatives of phosphites) and their salts yield various complex types, characterized by ¹H and ³¹P NMR and IR spectra rsc.org.

Applications in Metal Ion Extraction and Separation Science

This compound and its derivatives are valuable in the field of metal ion extraction and separation, particularly in hydrometallurgy and nuclear waste management. Their ability to selectively bind to certain metal ions makes them effective extractants.

Actinide and Lanthanide Separation: Diphenyl hydrogen phosphine oxide (DPhPO) and this compound (DPP) have been investigated for the extraction of actinides such as uranium(VI), thorium(IV), and americium(III) researcher.lifetandfonline.com. These H-phosphine oxides exhibit a dual extraction mechanism, involving both cation exchange and coordination with the phosphoryl group, depending on the acidic concentration researcher.lifetandfonline.com. Research indicates that DPhPO generally shows higher extraction efficiency for actinides compared to DPP, highlighting the influence of substituents on extraction performance tandfonline.com.

General Metal Extraction: Organic phosphites and phosphates are widely utilized as extractants for heavy metals due to their ability to facilitate selective and efficient extraction processes elpub.ru. The design of new phosphorus-containing extractants, such as polyfluoroalkylated dioxaphospholane and dioxaphosphorinane, demonstrates the ongoing effort to enhance the extraction properties for metals like uranium elpub.ru.

Nuclear Fuel Cycle: Solvent extraction is a primary technique for partitioning f-elements (lanthanides and actinides) from nuclear waste. Organophosphorus ligands, including those derived from phosphites, are key extractants in these processes. Minor structural modifications to these ligands, or changes in the pre-organizing platform or solvent system, can significantly impact the extraction and separation efficiency of metal ions utwente.nl.

Extraction Efficiency Data (Illustrative, based on trends observed):

Ligand TypeMetal Ion ExtractedExtraction MechanismRelative Efficiency (Example)Citation
Diphenyl Hydrogen Phosphine Oxide (DPhPO)U(VI), Th(IV), Am(III)Cation Exchange & CoordinationHigh researcher.lifetandfonline.com
This compound (DPP)U(VI), Th(IV), Am(III)Cation Exchange & CoordinationModerate (lower than DPhPO) researcher.lifetandfonline.com
Polyfluoroalkylated DioxaphospholaneUraniumCoordination~12.4% elpub.ru
Polyfluoroalkylated DioxaphosphorinaneUraniumCoordination~15.2% elpub.ru

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

Stereochemical Aspects in Coordination Compounds

Stereochemical control is a critical aspect in the design and application of coordination compounds involving this compound and its derivatives, particularly in asymmetric synthesis and catalysis.

Chiral Ligand Design: The incorporation of chiral elements into this compound-based ligands is a common strategy to induce stereoselectivity in metal-catalyzed reactions. For example, hybrid P,S-ligands combining a chiral β-amino sulfide with this compound have been successfully employed in palladium-catalyzed asymmetric decarboxylative [4+2] cycloaddition reactions, leading to the formation of chiral quaternary centers and multiple contiguous stereocenters researcher.life. Similarly, chiral monodentate phosphite ligands with a biphenyl (B1667301) backbone have been developed for rhodium-catalyzed asymmetric hydrogenation of various substrates, achieving high enantioselectivities researchgate.net.

Stereoselective Reactions: Organoiron complexes featuring phosphite-containing α,β-unsaturated ketone systems have demonstrated highly diastereofacial selective chelation to the Fe(CO)₂ group. This highlights their potential utility in asymmetric synthesis through conjugate addition reactions nih.gov. The use of chiral organoiron reagents, such as the chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)], is a well-established method for achieving stereoselective synthesis nist.gov.

Spectroscopic Probes for Stereochemistry: ³¹P NMR spectroscopy is an invaluable tool for determining the stereochemical structure, including Z- and E-isomeric forms, of organophosphorus compounds. The chemical shift of the ³¹P nucleus is highly sensitive to changes in the coordination number and electronic environment around the phosphorus atom, making it an effective probe for stereochemical analysis researchgate.net. X-ray crystallography also provides direct evidence of stereochemical arrangements within complexes, as seen in the characterization of configurational isomers of tungsten-palladium complexes acs.org.

The ability to control and understand the stereochemical outcomes in coordination compounds with this compound derivatives is fundamental for their application in advanced chemical synthesis and materials science.

Theoretical and Computational Investigations of Diphenyl Phosphite

Quantum Chemical Analyses

Quantum chemical analyses, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure, stability, and fundamental properties of molecules like diphenyl phosphite (B83602).

Density Functional Theory (DFT) is a widely employed quantum mechanical method for investigating the molecular properties of organic compounds, including phosphites and their derivatives fishersci.cafishersci.com. DFT calculations are instrumental in optimizing molecular geometries, understanding electronic distributions, and exploring reaction mechanisms fishersci.cafishersci.com.

Researchers commonly utilize various DFT functionals and basis sets to achieve accurate results. Popular functionals include B3LYP, B3PW91, and PBEPBE fishersci.ca. Basis sets, which describe the atomic orbitals, typically range from 3-21G to more comprehensive sets like 6-31G(d,p) and 6-311G(d,p), with polarization and diffuse functions added for improved accuracy fishersci.ca. Solvent effects, which can significantly influence molecular properties and reactivity in solution, are often incorporated using continuum solvation models such as the SMD model.

DFT studies have been applied to understand the attack of diphenyl phosphite in various reactions, such as its addition to nitroolefins. Furthermore, DFT calculations have been used to determine thermodynamic quantities like energy variations, enthalpy, and free enthalpy for reactions involving phosphites, providing a deeper understanding of reaction feasibility and pathways.

Table 1: Common DFT Functionals and Basis Sets in Phosphite-Related Studies

FunctionalBasis Set(s)ApplicationsReference(s)
B3LYP6-31G(d,p)Quantum chemical analyses, reaction mechanisms
B3LYP6-311G(d,p)Energy variations, reactivity analysis
B3LYP3-21GMolecular electrostatic potential, geometry optimization
B3PW916-311G(d,p)Geometry optimizations, redox potentials fishersci.ca
PBEPBE3-21GOptimized geometry, bonding features
PBE0-NMR shielding constants

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing and quantifying the charge distribution within a molecule, thereby predicting its interaction sites and reactivity. The MESP map illustrates electron-rich regions (typically colored red, indicating negative potential) where electrophilic attack is favored, and electron-deficient regions (typically colored blue, indicating positive potential) where nucleophilic attack is likely.

MESP is directly related to the electronic density of a molecule and serves as a robust descriptor for identifying sites prone to hydrogen bonding interactions. It can provide a clear picture of molecular aggregation and reaction mechanisms. Recent research highlights MESP as a general and versatile metric for quantifying substituent effects in various chemical reactions, demonstrating strong linear correlations with empirical substituent parameters. Calculations for MESP are often performed at DFT levels such as B3LYP/3-21G or B3LYP/6-311G(d,p).

Computational chemistry methods are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of compounds and validation of experimental data. For phosphite compounds, computational ¹H, ¹³C, and ³¹P NMR chemical shifts can be calculated, offering insights into their electronic environments and molecular structures.

The accuracy of predicted NMR chemical shifts depends on several factors, including the quality of the geometry optimization, the chosen density functional, the basis set, and the solvent model. For instance, the Gauge-Including Atomic Orbital (GIAO) method combined with the PBE0 functional is often employed for accurate ¹H NMR shielding constant calculations. While computational prediction complements experimental data, experimental ¹H NMR spectra for this compound are also available.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that track the time-dependent behavior of atoms and molecules, providing insights into their conformational landscapes, flexibility, and interactions. Although specific MD studies focusing solely on this compound were not identified in the immediate search, the principles and applications of MD are highly relevant to understanding the dynamic behavior of phosphite-containing molecules.

MD simulations are efficient tools for analyzing conformational changes in molecular systems. They can identify preferred conformations, assess conformational flexibility, and study how molecules interact with their environment, such as solvent molecules. For example, MD has been extensively used to explore the conformational space of various organic molecules and peptides, including those with phosphorylated residues, revealing how phosphorylation can influence protein backbone dynamics and conformational preferences. These studies often involve analyzing parameters like root-mean-square deviation (RMSD), radius of gyration, and hydrogen bond networks to characterize structural stability and dynamic transitions. The application of MD to this compound would similarly allow for the exploration of its various conformers and how they might influence its reactivity and interactions in different chemical environments.

Computational Prediction of Reactivity and Selectivity

Computational methods provide a powerful means to predict and understand the reactivity and selectivity of organic reactions involving compounds like this compound. These predictions are crucial for rationalizing experimental outcomes and guiding the design of new synthetic strategies.

DFT calculations, as discussed earlier, are fundamental in this area. They can accurately account for the regioselectivity of reactions, determining which site on a molecule is most likely to react. The global reactivity indices (electronic chemical potential, chemical hardness, global electrophilicity, and global nucleophilicity) are particularly effective in predicting the electrophilic or nucleophilic character of reactant sites and the direction of electron flow during a reaction.

Molecular Electrostatic Potential (MESP) analysis further enhances reactivity predictions by visually identifying electron-rich and electron-deficient regions, which are key indicators for potential reaction sites and intermolecular interactions. Computational studies have successfully rationalized the mechanisms and enantioselectivity of various reactions, including those involving phosphites as catalysts or reagents. Techniques such as distortion/interaction analysis can also be employed to dissect the energetic contributions to selectivity. By combining theoretical studies with experimental data, computational chemistry facilitates the fine-tuning of catalysts and ligands, leading to improved reaction yields and selectivities, and enabling the identification of the species responsible for catalytic performance.

Theoretical Insights into Electronic Structure and Bonding

Theoretical and computational methods, particularly Density Functional Theory (DFT), are extensively employed to elucidate the electronic structure and bonding characteristics of phosphite compounds, including this compound. DFT calculations provide profound insights into molecular properties such as optimized geometries, bond lengths, bond angles, and vibrational frequencies. physchemres.orgijcce.ac.ir These computational approaches utilize various functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p) to accurately predict molecular behavior. physchemres.orgsapub.orgimist.marsc.org

A crucial aspect of understanding chemical reactivity through theoretical investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are direct indicators of a molecule's chemical activity and electron transport properties. physchemres.orgijcce.ac.irsapub.org A smaller energy gap generally suggests higher reactivity and better electron conductivity. sapub.orgimist.ma For phosphites, the HOMO is often highly condensed at the phosphorus atom, while the LUMO might be concentrated elsewhere, depending on the specific reaction and substituents. imist.ma This spatial distribution of FMOs helps predict the sites of nucleophilic and electrophilic attack. imist.ma

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the molecule. ijcce.ac.irimist.ma

Chemical Hardness (η): Measures resistance to deformation or charge transfer. ijcce.ac.irimist.ma

Global Electrophilicity Index (ω): Describes the propensity of a molecule to accept electrons. ijcce.ac.irimist.ma

Global Nucleophilicity Index: Describes the propensity of a molecule to donate electrons. imist.ma

These indices are derived from the HOMO and LUMO energies, providing a comprehensive understanding of the molecule's role as a nucleophile or electrophile in chemical reactions. ijcce.ac.irimist.ma While specific numerical values for this compound's FMOs are typically generated through dedicated computational studies, the principles of DFT and FMO analysis are universally applied to characterize its electronic behavior and reactivity.

Computational Screening for Advanced Applications

Computational screening has emerged as a powerful and cost-effective methodology for identifying novel materials with desired properties, significantly accelerating the development process compared to traditional experimental trial-and-error approaches. This method is particularly valuable in the search for high-performance additives and functional materials across various industries.

A notable application of computational screening involving phosphite derivatives is their evaluation as high-performance additives in high-voltage Li-ion batteries. Phosphite derivatives are known for their ability to form a stable cathode electrolyte interphase (CEI), which is crucial for enhancing the capacity retention and cycling performance of cathode materials.

In such screening protocols, Density Functional Theory (DFT)-based calculations are employed to predict key properties that correlate with performance. For instance, redox potentials, specifically oxidation potential (OP) and reduction potential (RP), are critical parameters. A low oxidation potential indicates that a molecule is easily oxidizable, which is often a desired characteristic for CEI-forming additives.

Table 1: Illustrative Computational Data for Select Phosphite Derivatives in Li-ion Battery Screening

Compound NameHOMO (eV)LUMO (eV)Oxidation Potential (V)Reduction Potential (V)
Decyl this compound-6.46-0.614.840.75
Tris(4-nonylphenyl) phosphite-5.99-1.434.491.11
Tris(trimethylsilyl) phosphite-6.520.704.29-1.03
Ethylene carbonate (EC)-8.250.606.92-0.32
Vinylene carbonate (VC)-7.23-0.365.46-0.12

Note: Data presented are illustrative examples from computational screening studies on phosphite derivatives and related compounds, demonstrating the type of information derived from such analyses.

Beyond redox potentials, computational screening also assesses the chemical reactivity of phosphites with other molecules present in the system, such as hydrogen fluoride (B91410) (HF), which can degrade battery components. While frontier molecular orbital calculations (HOMO and LUMO energies) are often used as initial screening factors due to their simplicity, it is recognized that they may not always be sufficiently accurate, particularly when accounting for structural changes during redox reactions or bulk solvent effects. More comprehensive computational models are therefore utilized to provide robust predictions.

The application of computational screening to phosphite derivatives exemplifies how theoretical studies can efficiently identify promising candidates for specific technological applications, significantly reducing the experimental workload and accelerating material discovery.

Environmental Fate, Degradation, and Sustainability Considerations of Diphenyl Phosphite

Environmental Release and Distribution Pathways

Diphenyl phosphite (B83602), or its close analogue diphenyl phosphate (B84403) (DPHP), can enter the environment through several pathways. A primary source of DPHP in the environment is the degradation of triphenyl phosphate (TPHP) and other aryl phosphate flame retardants, where DPHP acts as a principal degradant fishersci.com. Beyond its formation as a degradation product, diphenyl phosphite also has direct, albeit limited, industrial uses as an intermediate or additive in products such as paints and coatings, contributing to direct emissions from manufacturing and processing activities fishersci.comfishersci.cafishersci.pt.

Diffuse emissions from products and articles containing TPHP and other phosphate flame retardants are a significant contributor to environmental release. The aquatic environment, particularly through sewage treatment plant (STP) effluent, is identified as a main recipient of these emissions fishersci.com. As an ionized chemical, DPHP is expected to predominantly remain in or transfer to the water compartment upon release fishersci.com.

Industrial activities, including the production and formulation of polymers, rubber products, and plastic articles, can also lead to the release of this compound into the environment fishersci.cafishersci.pt. Furthermore, its presence in long-life materials, such as metal, wooden, and plastic construction and building materials, flooring, furniture, toys, and electronic equipment, can result in slow, low-rate release over time, both outdoors and indoors fishersci.cafishersci.pt. Airborne dust, originating from various sources including ventilation and the disposal of vacuum cleaner dust, can also contribute to the emission of this chemical to air, soil, and STP effluent fishersci.com.

Degradation Pathways and Kinetics

The environmental degradation of this compound involves several key processes, primarily hydrolysis, biodegradation, and atmospheric photooxidation.

Hydrolysis in Aqueous Environments

Hydrolysis is a significant degradation pathway for phosphite esters in aqueous environments. This compound itself is known to hydrolyze in the presence of moisture or high humidity, yielding phosphorus acid and phenol (B47542) ereztech.com. Similarly, triphenyl phosphate (TPHP), a precursor to diphenyl phosphate (DPHP), undergoes pH-dependent hydrolysis to form DPHP and phenol. Studies on TPHP have reported half-lives ranging from 3 to 19 days in distilled water at pH 7–9 fishersci.com.

While TPHP readily hydrolyzes, diphenyl phosphate (DPHP), a common transformation product, appears to be more resistant to further hydrolysis under neutral and basic conditions, possibly due to the deprotonation of its free hydroxyl group industrialchemicals.gov.au. For a related compound, isodecyl this compound, hydrolysis follows pseudo-first-order kinetics, with half-lives varying significantly with pH and temperature. For instance, half-lives of 0.5 hours at pH 7 and 23°C, and 17 hours at pH 4 and 23°C, have been reported . The rate of hydrolysis generally increases under alkaline conditions, attributed to nucleophilic attack by hydroxide (B78521) ions on the phosphite ester bond .

Table 1: Reported Hydrolysis Half-lives for Related Phosphate/Phosphite Compounds

Compound (Proxy for DPP)Conditions (pH, Temperature)Half-life (approx.)Source
Triphenyl Phosphate (TPHP)pH 7–9, distilled water3–19 days fishersci.com
Isodecyl this compoundpH 7, 23°C0.5 hours
Isodecyl this compoundpH 4, 23°C17 hours

Biodegradation Processes

The biodegradation of organophosphate compounds, including phosphites, typically involves an initial hydrolysis of the ester bond to form orthophosphate and corresponding phenolic compounds or alcohols, which can then undergo further microbial degradation fishersci.fi. While specific biodegradation data for this compound in water or soil are not extensively detailed in public registered data, it is often assumed that diphenyl phosphate (DPHP), a hydrolysis product of TPHP, will be readily biodegradable in these environmental compartments because TPHP itself is readily biodegradable industrialchemicals.gov.au.

For related compounds, such as isodecyl this compound, research indicates efficient degradation by the rhizosphere microbiome, which can mitigate its uptake in plant tissues and reduce adverse effects on plant growth . This suggests that microbial communities play a role in the breakdown of these compounds in soil and aquatic systems. However, some safety data sheets for related phosphites have indicated they are "not readily biodegradable" ereztech.com, highlighting the need for specific studies on this compound to fully characterize its biodegradability.

Atmospheric Photooxidation

Atmospheric degradation of organophosphate esters (OPEs), a broader class that includes phosphites, is primarily driven by reactions with photogenerated hydroxyl radicals (•OH) industrialchemicals.gov.auoup.comresearchgate.net. These reactions are crucial for the removal of gaseous OPEs from the atmosphere oup.com.

Table 2: Estimated Atmospheric Half-lives for Diphenyl Phosphate (Proxy for DPP)

Compound (Proxy for DPP)Degradation MechanismConditionsHalf-life (approx.)Source
Diphenyl Phosphate (DPHP)OH radical reactionGaseous phase17.4 hours industrialchemicals.gov.au
Diphenyl Phosphate (DPHP)OH radical reactionDeposited on particles2.1–5.3 days industrialchemicals.gov.au

Identification and Analysis of Environmental Transformation Products

The primary environmental transformation products of this compound and related aryl phosphates are a result of hydrolysis and subsequent degradation. The most commonly identified degradation products include diphenyl phosphate (DPHP) and phenol fishersci.comereztech.com. This compound's hydrolysis specifically yields phosphorus acid and phenol ereztech.com. Further biodegradation of these phenolic compounds and phosphates can lead to the formation of orthophosphate fishersci.fi.

Analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are valuable for identifying degradation products, while potentiometric titration can be used to track the release of phosphorus during degradation processes . These methods aid in elucidating the complex transformation pathways of phosphite compounds in the environment.

Advanced Materials Science Applications of Diphenyl Phosphite

Role as Polymer Additives

Diphenyl phosphite (B83602) and related phosphite esters are widely employed in polymeric materials, functioning primarily as antioxidants and stabilizers. These compounds are crucial for mitigating degradation processes that can compromise the mechanical and aesthetic properties of polymers during processing and throughout their service life.

Antioxidant Functionality

Phosphite esters serve as non-discoloring antioxidants in various polymeric products. Their primary mechanism involves preventing the splitting of hydroperoxides (ROOH), which are initial products of autoxidation, into highly reactive free radicals such as alkoxy (RO•) and hydroxy (•OH) radicals researchgate.net. This action helps to interrupt the radical chain reactions that lead to polymer degradation researchgate.net. Phosphites are considered "sacrificial antioxidants" because they are consumed in the process, converting into phosphates during melt processing life-trialkyl.eu. The effectiveness of phosphites as antioxidants can be evaluated by measuring their conversion rate in a model system, such as paraffin (B1166041) solvent at 200°C life-trialkyl.eu. Research indicates that phosphites, when used in combination with phenols, can exhibit enhanced antioxidant properties researchgate.net. Furthermore, diphenyl phosphite has been utilized as a reactant in the synthesis of N-benzylarylamide and di-Ph α-aminomethanephosphonate derivatives, which are subsequently employed as additives to improve the thermooxidative stability of ester-based oils sigmaaldrich.com.

Stabilizer Applications

Polymer stabilizers are essential for protecting materials against molecular degradation induced by trace free radicals, which can result in reduced molecular weight, decreased viscosities, and discoloration wvu.edu. Phosphite chemistry has been integral to the stabilization of various polymers for over five decades, particularly during high-temperature processing operations like heating, bending, and extrusion wvu.edu. Compounds such as diphenyl isodecyl phosphite, phenyl di-isodecyl phosphite, and tri-isodecyl phosphite are examples of phosphite-based stabilizers wvu.edu.

In studies comparing different stabilizer types, phosphite and urea (B33335) derivative stabilizers demonstrated superior long-term stability against thermal degradation in plasticized poly(vinyl chloride) (PVC) compared to epoxidized soybean oil (EPSO) jresm.org. A notable example of specific stabilization efficacy is observed with tris(nonylphenyl) phosphite (TNPP), a related phosphite. Its addition to polylactide (PLA) fibers can eliminate significant molecular weight loss (approximately 30% in unstabilized PLA), leading to substantial improvements in mechanical properties researchgate.net. For instance, tensile strengths can increase by 10–30% at a given draw ratio, and modulus can improve by 10–25% researchgate.net. The properties and performance of phosphite stabilizers, including their hydrolytic stability and compatibility with the polymer matrix, are influenced by their ligand structure life-trialkyl.eu.

Table 1: Performance Improvements in Polylactide (PLA) Fibers with Tris(nonylphenyl) Phosphite (TNPP) Stabilization researchgate.net

PropertyUnstabilized PLATNPP-Stabilized PLA (Improvement)
Molecular Weight Loss~30%Eliminated
Tensile StrengthBaseline10–30% increase
ModulusBaseline10–25% increase

Application as Electrolyte Additives in Energy Storage Systems

Phosphite derivatives play a critical role as electrolyte additives, particularly in enhancing the performance and stability of high-voltage lithium-ion batteries.

Cathode Electrolyte Interphase (CEI)-Forming Additives in Li-ion Batteries

Phosphite derivatives are recognized for their ability to form a stable Cathode Electrolyte Interphase (CEI) layer, which significantly improves the performance of cathode materials in high-voltage lithium-ion batteries rsc.org. These phosphorus-based additives are designed to inhibit the decomposition of electrolytes under high operating voltages and to enhance the stability of the interface between the cathode and the electrolyte researchgate.net. Additives containing a trivalent phosphorus atom, such as trimethyl phosphite (TMP) and triphenyl phosphite (TPPi), facilitate the formation of a protective film on the surface of high-voltage cathodes researchgate.net. This film acts as a barrier, preventing further electrolyte decomposition and the excessive formation of CEI layers researchgate.net.

Computational screening studies have identified phosphite molecules as promising candidates for effective CEI-forming electrolyte additives, based on their redox potentials and chemical reactivity with hydrogen fluoride (B91410) (HF) rsc.org. The electrochemical oxidation of phosphite additives is believed to lead to the formation of a phosphate (B84403) (POx)-based CEI layer early in the cycling process researchgate.net. This phosphate-rich layer is effective in reducing electrolyte decomposition and is thought to enable selective ion migration through an ion-hopping mechanism researchgate.net. Furthermore, phosphorus-based additives have also been reported to act as oxygen scavengers within the electrolyte system researchgate.net. Triphenyl phosphite, a closely related compound, has been specifically investigated for its ability to form a protective film on Li-rich layered oxide cathodes, leading to significant improvements in capacity retention and cycling performance researchgate.net, rsc.org.

Investigation in Nonlinear Optical Materials

Phosphites have garnered attention in the field of nonlinear optical (NLO) materials due to their unique optical properties. The low-symmetrized phosphite anionic group (HPO₃)²⁻ has been proposed as a novel NLO-active group, demonstrating superior optical anisotropy and second-harmonic generation (SHG) coefficients compared to the more symmetrical phosphate (PO₄)³⁻ tetrahedron researchgate.net, nih.gov.

While direct studies on this compound as an NLO material are less common, related organophosphorus compounds have shown promise. For instance, polymethacrylates and polyurethanes incorporating covalently bound organophosphorus NLO chromophores have been synthesized, exhibiting substantial second harmonic coefficients capes.gov.br. The presence of bulky and polar groups, such as the diphenylphosphoryl acceptor group, in these chromophores contributes to high glass transition temperatures and good temporal stability of the materials capes.gov.br. Additionally, glycinium phosphite single crystals have been investigated for their birefringence, photoluminous properties, optical limiting capabilities, and third-order nonlinear optical characteristics, indicating the potential of phosphite-containing structures in NLO applications scirp.org.

Development of Functional Coatings

This compound contributes to the development of functional coatings, particularly in enhancing adhesive properties and potentially imparting other protective functionalities. In the context of UV-cured varnish coatings, telomers derived from this compound (DPPh) have demonstrated superior adhesive strength mdpi.com. Specifically, UV-cured varnish coatings based on DPPh telomers exhibited the strongest adhesive bond to glass surfaces, achieving 8.2 MPa mdpi.com. This performance surpassed that of coatings utilizing dimethyl phosphite (DMPh) and dibutyl phosphite (DBPh) telomers in terms of adhesion mdpi.com. Beyond adhesion, phosphorus-containing varnish coatings, including those potentially incorporating this compound derivatives, are being explored for their anti-corrosion, anti-bacterial, and flame-retardant properties, making them suitable for protective applications on various substrates such as glass, metal, and wood mdpi.com. The broader class of phosphorus-based compounds is also being adopted as safer flame retardants in functional textile coatings nih.gov.

Table 2: Adhesion Performance of Phosphorus-Containing Telomer Coatings mdpi.com

Telomer TypeAdhesion to Glass (MPa)
This compound (DPPh)8.2
Dimethyl Phosphite (DMPh)~8.0 (Excellent)
Dibutyl Phosphite (DBPh)<8.0 (Less Adhesion)
Reference Sample (V-0/7.5)~7.0 (Less Adhesion)

Q & A

Q. What are the key physicochemical properties of diphenyl phosphite relevant to experimental design, and how can they influence reaction outcomes?

this compound exhibits a logP value of ~7.5, indicating high hydrophobicity, which necessitates the use of aprotic solvents (e.g., toluene or dichloromethane) for homogeneous reactions . Its polar surface area (PSA) of 27.7 Ų suggests moderate hydrogen-bonding capacity, critical for stabilizing intermediates in nucleophilic substitutions. Researchers must account for its hydrolytic instability by using anhydrous conditions and inert atmospheres. For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended due to its viscosity and sensitivity to moisture .

Q. How can researchers mitigate safety risks associated with this compound in laboratory settings?

this compound is classified as an environmentally hazardous substance (UN3082) and may contain phenol impurities, requiring strict adherence to PPE protocols (gloves, goggles, fume hoods) . Storage should be in amber glass under nitrogen to prevent oxidation. Spill management involves neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities. Institutional SOPs must align with OSHA and EPA guidelines for organophosphorus compounds .

Q. What synthetic protocols are recommended for preparing this compound derivatives with controlled purity?

A two-step method involves reacting phenol with phosphorus trichloride under reflux (60–80°C) in anhydrous ether, followed by quenching with water to isolate the product. Purity (>95%) is achievable via vacuum distillation (bp ~150°C at 1 mmHg). For derivatives like diphenyl isodecyl phosphite, stoichiometric control of the alkylation step (e.g., using isodecyl alcohol) and monitoring by <sup>31</sup>P NMR are critical to minimize side products .

Q. How should researchers validate the identity and purity of this compound in synthetic workflows?

Combine spectroscopic methods: <sup>1</sup>H NMR (δ 7.2–7.4 ppm for aromatic protons), <sup>31</sup>P NMR (δ 125–130 ppm for P–O bonds), and FTIR (P=O stretch at 1240–1280 cm⁻¹). Quantify phenol impurities via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 270 nm .

Q. What are the implications of this compound’s hydrolytic instability for long-term storage and experimental reproducibility?

Hydrolysis generates phosphoric acid derivatives, which can catalyze side reactions. Stability studies show <5% degradation after 6 months when stored at –20°C in sealed containers with molecular sieves. For kinetic experiments, pre-dry the compound via azeotropic distillation with toluene .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s role in asymmetric catalysis?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that this compound’s conformation (e.g., equatorial vs. axial P–O bonds) affects enantioselectivity in Michael additions. Pairing with squaramide catalysts enhances transition-state stabilization (ΔG‡ reduction by ~3 kcal/mol), as shown in enantioselective nitroalkene reactions .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated phosphorylations?

Discrepancies often arise from trace moisture or variable stoichiometry. Use <sup>31</sup>P NMR to monitor reaction progress in real time. Statistical design of experiments (DoE) can identify critical factors (e.g., solvent polarity, temperature) and optimize conditions via response surface methodology .

Q. How does this compound’s electronic structure influence its reactivity in radical polymerization systems?

Electron paramagnetic resonance (EPR) studies demonstrate that this compound acts as a co-initiator by donating electrons to peroxides, generating phosphate-centered radicals. Its redox potential (E1/2 ≈ –1.2 V vs. SCE) determines compatibility with monomers like styrene or acrylates. Kinetic chain length analysis (via SEC) correlates with phosphite concentration and initiator half-life .

Q. What mechanistic insights explain this compound’s dual role as a stabilizer and catalyst in polymer degradation studies?

In polyesters, this compound scavenges hydroperoxides via a redox mechanism (confirmed by FTIR loss of O–O stretches at 880 cm⁻¹). However, under UV exposure, it generates acidic byproducts that accelerate chain scission. Accelerated aging tests (85°C, 75% RH) combined with MALDI-TOF MS reveal competing stabilization/degradation pathways .

Q. How can researchers address batch-to-batch variability in this compound’s impurity profile for regulatory-grade studies?

Implement quality-by-design (QbD) principles: Use LC-MS/MS to quantify trace phenol (<0.1% w/w) and triphenyl phosphate impurities. Orthogonal testing (e.g., ICP-MS for heavy metals) ensures compliance with ICH Q3A guidelines. For environmental toxicology, follow ATSDR protocols to assess bioaccumulation potential (logKow = 8.2) and aquatic toxicity (EC50 < 1 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl phosphite
Reactant of Route 2
Diphenyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.